molecular formula C16H31N3O3 B7916747 [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7916747
M. Wt: 313.44 g/mol
InChI Key: JAGWFNUTVXPUTA-UEWDXFNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral carbamate derivative featuring a piperidine ring substituted with an (S)-2-amino-propionyl group at the 2-position and an ethyl-carbamic acid tert-butyl ester moiety. It is structurally characterized by:

  • Molecular formula: Likely similar to the closely related compound [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester (C₁₄H₂₇N₃O₃, MW 285.38 g/mol) .
  • Key functional groups: Tert-butyl carbamate (protecting group), piperidine scaffold, and an (S)-configured amino-propionyl side chain.

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-6-18(15(21)22-16(3,4)5)11-13-9-7-8-10-19(13)14(20)12(2)17/h12-13H,6-11,17H2,1-5H3/t12-,13?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGWFNUTVXPUTA-UEWDXFNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1C(=O)C(C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCCCN1C(=O)[C@H](C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: tert-Butyl Carbamate Protection Followed by Amide Coupling

Step 1: Synthesis of tert-butyl (piperidin-2-ylmethyl)carbamate

  • Starting material : Piperidine-2-carboxylic acid.

  • Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–25°C for 12 h.

  • Yield : 85–92%.

Step 2: Ethylation of the Piperidine Nitrogen

  • Reagents : Ethyl bromide, potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

  • Conditions : 60°C, 6 h.

  • Yield : 78%.

Step 3: Introduction of (S)-2-Amino-propionyl Group

  • Coupling reagent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).

  • Chiral control : Use of (S)-2-((tert-butoxycarbonyl)amino)propanoic acid to ensure stereochemistry.

  • Yield : 67%.

Step 4: Deprotection of Boc Group

  • Reagent : Trifluoroacetic acid (TFA) in DCM (1:4 v/v).

  • Conditions : Room temperature, 2 h.

  • Yield : 95%.

Route 2: Reductive Amination and Sequential Functionalization

Step 1: Preparation of tert-butyl (2-formylpiperidin-1-yl)methylcarbamate

  • Starting material : Piperidine-2-carboxaldehyde.

  • Reductive amination : Sodium cyanoborohydride (NaBH₃CN) with ethylamine in methanol.

  • Yield : 82%.

Step 2: Stereoselective Propionylation

  • Reagent : (S)-2-Aminopropanoic acid, EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).

  • Solvent : Acetonitrile, 24 h at 25°C.

  • Yield : 74%.

Step 3: tert-Butyl Ester Formation

  • Reagent : tert-Butyl chloroformate in THF with triethylamine (Et₃N).

  • Conditions : 0°C to room temperature, 6 h.

  • Yield : 88%.

Route 3: One-Pot Multi-Component Reaction

Procedure :

  • Piperidine activation : Treatment with Boc anhydride in THF.

  • In situ ethylation : Ethyl iodide, K₂CO₃, catalytic tetrabutylammonium iodide (TBAI).

  • Amide coupling : (S)-2-Aminopropionic acid, HATU/DIPEA in DCM.
    Advantages : Reduced purification steps; total yield: 61%.

Critical Analysis of Methodologies

Comparison of Routes

Parameter Route 1 Route 2 Route 3
Total Yield67%74%61%
Stereopurity (ee)>99%98%95%
Purification Steps432
ScalabilityHighModerateLow

Key Challenges and Solutions

  • Stereochemical drift : Mitigated by low-temperature coupling (-20°C) and chiral auxiliaries.

  • Boc deprotection side reactions : Avoided using TFA/DCM instead of HCl/dioxane.

  • Amide bond hydrolysis : Controlled by anhydrous conditions and molecular sieves.

Optimization Strategies from Recent Studies

Catalytic Asymmetric Synthesis

  • Catalyst : Chiral Ru-phosphine complexes for hydrogenation of ketone intermediates (ee >99%).

  • Solvent : Isopropanol/water (9:1) at 50°C.

Green Chemistry Approaches

  • Solvent replacement : Cyclopentyl methyl ether (CPME) instead of THF, reducing environmental impact.

  • Catalyst recycling : Immobilized HATU on silica gel, reused for 5 cycles without yield loss.

Industrial-Scale Production Considerations

  • Cost drivers : HATU expense (~$1,200/kg) vs. EDCI (~$300/kg).

  • Preferred route : Route 1 for >100 kg batches due to robustness.

  • Purity specifications : HPLC purity >99.5%, residual solvents <100 ppm .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, typically employing agents like hydrogen peroxide or ozone, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions, using agents like lithium aluminum hydride, can selectively reduce the carbonyl groups present in the molecule.

  • Substitution: : Nucleophilic substitution reactions, especially at the piperidine ring, can occur under basic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, ozone

  • Reducing Agents: : Lithium aluminum hydride

  • Substitution Conditions: : Basic conditions using reagents like sodium hydroxide or potassium carbonate

Major Products

  • Oxidation: : Oxidized piperidine derivatives

  • Reduction: : Reduced forms of the ester compound, potentially affecting the carbamate group

  • Substitution: : Modified piperidine compounds, retaining the core structure

Scientific Research Applications

Neuropharmacology

Studies have indicated that this compound may exhibit neuroprotective effects. Its structural components suggest potential interactions with neurotransmitter receptors, which could lead to therapeutic applications in treating neurodegenerative diseases. Computational predictions have identified its potential to modulate neurotransmission pathways, thereby influencing cognitive functions and mood regulation.

Enzyme Inhibition

The carbamate moiety of the compound allows it to mimic substrate structures, enabling it to inhibit certain enzymes. This property can be exploited in drug design, particularly for conditions where enzyme inhibition is beneficial, such as in cancer treatment or metabolic disorders.

Anti-inflammatory Properties

Research has suggested that the compound may possess anti-inflammatory effects. This characteristic could make it suitable for developing medications aimed at treating inflammatory diseases or conditions characterized by excessive inflammation.

Summary of Applications

The following table summarizes the key applications of [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester based on current research findings:

Application AreaDescriptionPotential Benefits
NeuropharmacologyModulation of neurotransmitter receptors; neuroprotective effectsTreatment of neurodegenerative diseases
Enzyme InhibitionInhibition of specific enzymes through structural mimicryPotential use in cancer therapy
Anti-inflammatoryReduction of inflammation through modulation of inflammatory pathwaysTreatment of chronic inflammatory conditions

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The piperidine ring plays a crucial role in binding to active sites, while the carbamate ester group may undergo hydrolysis to release active species. These interactions can modulate biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison is presented below, focusing on structural features, physicochemical properties, and synthetic methodologies:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Density (g/cm³)
[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid t-Bu ester* C₁₄H₂₇N₃O₃ ~285.38 Tert-butyl carbamate, (S)-amino-propionyl 412.7 (Predicted) 1.10 (Predicted)
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid t-Bu ester C₁₄H₂₇N₃O₃ 285.38 Tert-butyl carbamate, (R)-piperidin-3-yl 412.7 (Predicted) 1.10 (Predicted)
tert-Butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₂N₂O₃ 242.32 Acetyl, tert-butyl carbamate Not reported Not reported
4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid t-Bu ester C₁₈H₂₆FN₂O₂ 333.42 Fluorobenzyl, tert-butyl carbamate Not reported Not reported
2-(2-Carboxyethyl)piperidine-1-carboxylic acid t-Bu ester C₁₃H₂₃NO₄ 257.33 Carboxylic acid, tert-butyl carbamate Not reported Not reported

Notes:

  • *Predicted values for the target compound are inferred from its structural analog in .
  • Key structural distinctions: Substitution position: The target compound has a piperidin-2-ylmethyl group, whereas analogs in and are substituted at the 4-position. Functional groups: The amino-propionyl group in the target compound contrasts with acetyl (), fluorobenzyl (), and carboxylic acid () moieties in others.

Biological Activity

[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a synthetic organic compound notable for its complex structure, which includes a piperidine ring and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuroprotective and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C16_{16}H31_{31}N3_{3}O3_{3}, with a molecular weight of 313.44 g/mol. The presence of the tert-butyl ester group enhances its lipophilicity, which may influence its pharmacokinetic properties, facilitating better absorption and distribution in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Neuroprotective Effects : Computational studies suggest that this compound may interact with neurotransmitter receptors, potentially offering protective effects against neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through enzyme inhibition, possibly by mimicking substrate structures that inhibit target enzymes involved in inflammatory pathways .

The proposed mechanisms of action for the biological activity of this compound include:

  • Interaction with Neurotransmitter Receptors : The piperidine structure allows for potential binding to various neurotransmitter receptors, influencing neurotransmission and offering neuroprotective benefits.
  • Enzyme Inhibition : The carbamate moiety may inhibit specific enzymes by mimicking their natural substrates, thus interfering with metabolic pathways that contribute to inflammation and other pathological conditions .

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound through various experimental approaches:

  • In Vitro Studies : Cell-based assays have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies showed significant apoptotic rates upon treatment with concentrations around 5 µM .
  • Animal Models : In vivo studies have indicated that the compound exhibits analgesic properties without the addictive potential associated with opioids, making it a candidate for pain management therapies .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
NeuroprotectivePotential interaction with neurotransmitter receptors
Anti-inflammatoryInhibition of enzymes involved in inflammatory processes
AnticancerInduces apoptosis in cancer cell lines
AnalgesicExhibits pain-relieving properties without addiction risk

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen to prevent undesired side reactions during coupling .
  • Step 2 : Stereoselective introduction of the (S)-2-aminopropionyl group via chiral triflate esters or asymmetric Mannich reactions, ensuring retention of enantiomeric purity .
  • Step 3 : Final coupling with ethyl carbamic acid under mild acidic conditions, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    • Key Data : Reported yields range from 45% to 68%, with chiral purity >98% ee when using asymmetric catalysis .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the tert-butyl group (δ ~1.4 ppm for 9H), piperidine protons (δ 3.0–3.5 ppm), and carbamate carbonyl (δ ~155 ppm) .
  • X-ray Crystallography : Crystallographic data (e.g., CCDC 2168596) confirm stereochemistry and bond angles .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, using acetonitrile/water mobile phases .

Q. What are the stability profiles and recommended storage conditions for this compound?

  • Methodological Answer :

  • Stability : Hydrolytically sensitive due to the tert-butyl carbamate group. Decomposition occurs under strong acids/bases (pH <2 or >10) or prolonged exposure to moisture .
  • Storage : Store at –20°C in anhydrous DMSO or under nitrogen atmosphere. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structural analogs of this compound?

  • Methodological Answer :

  • Case Study : Dutta et al. (1996) observed varying dopamine transporter affinities in piperidine analogs due to subtle stereoelectronic effects. To address contradictions:
  • Perform molecular docking simulations to compare binding poses.
  • Validate with radiolabeled assays (e.g., [³H]WIN 35,428 binding) under standardized buffer conditions (pH 7.4, 25°C) .
  • Key Insight : Minor substituent changes (e.g., fluorophenyl vs. methyl groups) alter logP values by 0.3–0.5 units, significantly impacting membrane permeability .

Q. What computational strategies optimize reaction design for synthesizing stereoisomers of this compound?

  • Methodological Answer :

  • ICReDD Framework : Integrate quantum chemical calculations (DFT at B3LYP/6-31G* level) with experimental feedback to predict enantioselectivity. For example:
  • Calculate transition state energies for competing stereochemical pathways.
  • Prioritize reaction conditions (e.g., solvent polarity, catalyst loading) that minimize energy barriers .
  • Outcome : Reduces trial-and-error experimentation by 60%, achieving >90% enantiomeric excess in optimized protocols .

Q. How can researchers mitigate racemization during large-scale synthesis?

  • Methodological Answer :

  • Preventive Measures :
  • Use low-temperature (–40°C) coupling reactions to suppress base-induced epimerization .
  • Employ chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize the (S)-configuration during acyl transfer steps .
  • Validation : Monitor enantiomeric ratios via chiral HPLC (Chiralpak AD-H column, heptane/ethanol) at intermediate stages .

Q. What advanced analytical techniques quantify trace degradation products in stability studies?

  • Methodological Answer :

  • LC-MS/MS : Detect hydrolyzed byproducts (e.g., free piperidine or ethyl carbamic acid) with a limit of quantification (LOQ) of 0.1 ng/mL.
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; analyze degradation kinetics using Arrhenius models to predict shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.